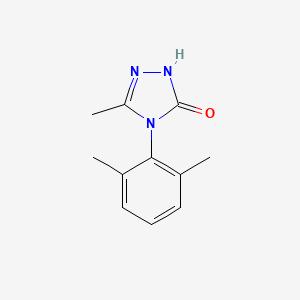![molecular formula C13H18N2OS B5714895 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide, also known as DTCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DTCB is a thioamide derivative that contains a butanamide backbone and a 2,6-dimethylphenylamino group. This compound has been synthesized and studied for its potential use in various biochemical and physiological experiments.
Mecanismo De Acción
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide works by binding to metal ions and forming stable complexes with proteins. This can lead to the inhibition of metalloproteins and the disruption of biological processes that rely on metal ions. This compound has also been shown to bind to proteins directly, affecting their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteins such as carbonic anhydrases and matrix metalloproteinases. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide in lab experiments is its ability to selectively chelate metal ions and inhibit the activity of metalloproteins. This can be useful for studying the role of metal ions in biological processes and for investigating the mechanisms of enzyme inhibition. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide. One area of interest is the development of this compound-based drugs for the treatment of diseases such as cancer and inflammation. Another direction for research is the investigation of the mechanisms of enzyme inhibition and protein-ligand interactions using this compound as a tool. Additionally, the synthesis and characterization of new this compound derivatives could lead to the discovery of compounds with improved properties for use in scientific research.
Métodos De Síntesis
The synthesis of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide involves the reaction of 2,6-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then reacted with butanoyl chloride to yield this compound. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide has been used in various scientific research applications due to its ability to chelate metal ions and form complexes with proteins. This compound has been studied for its potential use as a metal chelator in biological systems, as well as its ability to inhibit the activity of metalloproteins. This compound has also been used as a tool for studying protein-ligand interactions and for investigating the mechanisms of enzyme inhibition.
Propiedades
IUPAC Name |
N-[(2,6-dimethylphenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-4-6-11(16)14-13(17)15-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOMNWKERXRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)

![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)